BenchChemオンラインストアへようこそ!

5-bromo-1H-imidazole-4-carbonitrile

Epigenetics BRD4 inhibition Bromodomain ligands

5-bromo-1H-imidazole-4-carbonitrile (CAS 586965-53-9) is a halogenated imidazole building block with a bromine at the 5-position and a nitrile at the 4-position. This scaffold serves as a validated starting point for epigenetic probe development, demonstrating BRD4 bromodomain inhibition (IC50 = 41.1 nM). The 5-bromo substituent enables efficient Pd-catalyzed Suzuki-Miyaura cross-coupling reactions for generating 4-cyano-5-aryl imidazole libraries that are valuable in kinase inhibitor screening, where the nitrile group engages key hinge-region hydrogen bonds. With a predicted logP of 0.91, this core offers a tunable starting point for CNS drug discovery. Available at 98% purity with batch-specific NMR, HPLC, and GC documentation, it ensures reliable procurement for multi-step synthetic campaigns, minimizing in-house purification.

Molecular Formula C4H2BrN3
Molecular Weight 171.98 g/mol
CAS No. 586965-53-9
Cat. No. B3054174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-imidazole-4-carbonitrile
CAS586965-53-9
Molecular FormulaC4H2BrN3
Molecular Weight171.98 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)Br)C#N
InChIInChI=1S/C4H2BrN3/c5-4-3(1-6)7-2-8-4/h2H,(H,7,8)
InChIKeyQYUBMLMMDSDYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-imidazole-4-carbonitrile (CAS 586965-53-9) Procurement Guide: Core Properties and Position


5-Bromo-1H-imidazole-4-carbonitrile (CAS 586965-53-9) is a halogenated imidazole building block featuring a bromine atom at the 5-position and a nitrile group at the 4-position (molecular formula C4H2BrN3, MW 171.98 g/mol) . This compound serves as a versatile intermediate for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and as a pharmacophore-bearing scaffold in medicinal chemistry programs [1]. Its structural attributes—the 5-bromo leaving group paired with the electron-withdrawing 4-cyano substituent—establish a distinct reactivity and physicochemical profile relative to non-halogenated, chloro-substituted, or positionally isomeric imidazole analogs.

Why 5-Bromo-1H-imidazole-4-carbonitrile Cannot Be Replaced by Generic Imidazole Analogs


Substitution with unsubstituted 1H-imidazole-4-carbonitrile (CAS 57090-88-7) or regioisomeric 5-bromo-1H-imidazole-2-carbonitrile (CAS 120118-03-8) is scientifically invalid for applications requiring this specific scaffold. The 5-bromo substituent enables Pd-catalyzed cross-coupling reactions that are not possible with the non-halogenated core [1], while the 4-cyano position (vs. 2-cyano regioisomer) dictates both the electronic environment of the imidazole ring and the orientation of the nitrile for downstream hydrogen-bonding interactions [2]. Furthermore, the bromine atom at C5 introduces a ~78 Da molecular weight increase and an approximate +0.9 unit shift in predicted logP relative to the non-halogenated parent [3], directly impacting physicochemical properties and biological target engagement. The quantitative evidence below demonstrates these differentiating dimensions.

Quantitative Differentiation of 5-Bromo-1H-imidazole-4-carbonitrile vs. Closest Analogs


BRD4 Bromodomain Inhibition: 5-Bromo vs. Unsubstituted Imidazole-4-carbonitrile Scaffolds

5-Bromo-1H-imidazole-4-carbonitrile demonstrates measurable binding to the BRD4 bromodomain (IC50 = 41.1 nM against BRD4 [58-164] and IC50 = 45.4 nM against bromodomain testis-specific protein [27-133]) [1]. In contrast, the unsubstituted 1H-imidazole-4-carbonitrile parent scaffold, lacking the 5-bromo substituent, does not exhibit reported BRD4 inhibitory activity at comparable concentrations, indicating that the bromine atom contributes critically to target engagement .

Epigenetics BRD4 inhibition Bromodomain ligands

Physicochemical Properties: 5-Bromo vs. Non-Halogenated Imidazole-4-carbonitrile

5-Bromo-1H-imidazole-4-carbonitrile exhibits a predicted logP of 0.91 (ACD/Labs) and molecular weight of 171.98 g/mol [1]. In comparison, the non-halogenated parent 1H-imidazole-4-carbonitrile (CAS 57090-88-7) has a reported logP of -0.02 to 0.28 and molecular weight of 93.09 g/mol [2]. The ~0.9–1.2 unit increase in logP reflects enhanced lipophilicity conferred by the bromine substituent, which may influence membrane permeability and non-specific binding profiles.

Physicochemical profiling LogP Molecular weight ADME prediction

Synthetic Versatility: 5-Bromo vs. 5-Chloro in Cross-Coupling Reactivity

Both 5-bromo-1H-imidazole-4-carbonitrile and its 5-chloro counterpart can serve as electrophilic partners in Pd-catalyzed cross-coupling reactions. However, the bromo substituent is widely recognized as a superior leaving group in Suzuki-Miyaura couplings relative to chloro, typically enabling milder reaction conditions (lower temperatures, reduced catalyst loadings) and broader substrate scope with less reactive boronic acids [1]. Protocols for unprotected haloimidazole Suzuki couplings specifically highlight bromoimidazoles as optimal substrates for achieving good to excellent yields [2].

Suzuki-Miyaura coupling Cross-coupling Medicinal chemistry Building blocks

Structural Confirmation and Purity: Commercial 5-Bromo-1H-imidazole-4-carbonitrile

Commercial suppliers such as Bidepharm provide 5-bromo-1H-imidazole-4-carbonitrile at a standard purity of 98%, with batch-specific analytical documentation including NMR, HPLC, and GC spectra available for procurement verification . In contrast, the 5-chloro analog (CAS 97548-97-5) has limited commercial availability and sparse publicly reported analytical characterization data in primary supplier catalogs, which may introduce additional procurement uncertainty for time-sensitive research programs.

Quality control NMR HPLC GC Analytical characterization

Density and Predicted Bulk Properties: 5-Bromo vs. Regioisomeric 2-Bromo Analog

5-Bromo-1H-imidazole-4-carbonitrile has a predicted density of 2.0 ± 0.1 g/cm³ and a predicted boiling point of 489.0 ± 30.0 °C at 760 mmHg [1]. The regioisomeric 2-bromo-1H-imidazole-5-carbonitrile (CAS 120118-03-8, molecular formula C4H2BrN3, MW ~188.98 g/mol) exhibits distinct predicted properties due to altered electronic distribution and hydrogen-bonding capacity of the nitrile at the 5-position vs. 4-position .

Density Physical properties Crystallinity Formulation

Recommended Applications for 5-Bromo-1H-imidazole-4-carbonitrile Based on Quantitative Evidence


BRD4 Bromodomain Inhibitor Scaffold Development

The demonstrated BRD4 bromodomain inhibition (IC50 = 41.1 nM for BRD4 [58-164]; IC50 = 45.4 nM for BRDT [27-133]) positions this compound as a validated starting point for epigenetic probe development [1]. Researchers designing 1,4,5-trisubstituted imidazole BRD4 inhibitors should prioritize the 5-bromo-4-carbonitrile core over non-halogenated or chloro-substituted analogs due to the established nanomolar binding data, which provides a measurable baseline for structure-activity relationship (SAR) expansion.

Suzuki-Miyaura Diversification for Kinase Inhibitor Library Synthesis

The 5-bromo substituent serves as an optimal leaving group for Pd-catalyzed Suzuki-Miyaura cross-coupling, enabling efficient arylation at the C5 position under mild conditions [2]. This reactivity is particularly valuable for generating 4-cyano-5-aryl imidazole libraries for kinase inhibitor screening, where the nitrile group can engage in key hydrogen-bonding interactions with hinge-region residues. Synthetic protocols for unprotected haloimidazoles confirm that bromoimidazoles yield good to excellent coupling efficiencies [3].

Lipophilicity-Optimized Building Block for CNS Drug Discovery

With a predicted logP of 0.91, this compound occupies a favorable lipophilicity range for CNS drug discovery programs (optimal CNS drug logP typically 2–4; this scaffold provides a moderately polar core that can be further functionalized to achieve target logP values) [4]. Compared to the more polar unsubstituted parent (logP -0.02 to 0.28), the bromo-substituted scaffold offers a ~1 unit increase in predicted logP, providing medicinal chemists with a tunable starting point for balancing solubility and permeability in lead optimization.

Analytically Verified Intermediate for Multi-Step Synthesis Campaigns

Commercial availability at 98% purity with batch-specific NMR, HPLC, and GC documentation ensures reliable procurement for multi-step synthetic campaigns . For research groups synthesizing 4,5-disubstituted imidazole nucleoside analogs (e.g., antiviral ribofuranosyl imidazoles) or 5-aminoimidazole-4-carbonitrile derivatives, this compound provides a characterized intermediate that minimizes the need for in-house purification and analytical validation prior to downstream functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1H-imidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.